6-(1-Benzofuran-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
6-(1-Benzofuran-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name:
Vulcanchem
CAS No.:
866560-48-7
VCID:
VC0482363
InChI:
InChI=1S/C12H8N4OS/c1-7-13-14-12-16(7)15-11(18-12)10-6-8-4-2-3-5-9(8)17-10/h2-6H,1H3
SMILES:
CC1=NN=C2N1N=C(S2)C3=CC4=CC=CC=C4O3
Molecular Formula:
C12H8N4OS
Molecular Weight:
256.29g/mol
6-(1-Benzofuran-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.: 866560-48-7
Main Products
VCID: VC0482363
Molecular Formula: C12H8N4OS
Molecular Weight: 256.29g/mol
CAS No. | 866560-48-7 |
---|---|
Product Name | 6-(1-Benzofuran-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Molecular Formula | C12H8N4OS |
Molecular Weight | 256.29g/mol |
IUPAC Name | 6-(1-benzofuran-2-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Standard InChI | InChI=1S/C12H8N4OS/c1-7-13-14-12-16(7)15-11(18-12)10-6-8-4-2-3-5-9(8)17-10/h2-6H,1H3 |
Standard InChIKey | SRDGCJKZFASGGY-UHFFFAOYSA-N |
SMILES | CC1=NN=C2N1N=C(S2)C3=CC4=CC=CC=C4O3 |
Canonical SMILES | CC1=NN=C2N1N=C(S2)C3=CC4=CC=CC=C4O3 |
PubChem Compound | 666537 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume